1-(tert-butylamino)-3-(4-tert-butylphenoxy)propan-2-ol Hydrochloride
Description
1-(tert-Butylamino)-3-(4-tert-butylphenoxy)propan-2-ol Hydrochloride is a β-adrenergic receptor blocker (β-blocker) with a propanolamine backbone. Its structure features a tert-butylamino group at position 1 and a 4-tert-butylphenoxy substituent at position 2. This compound exhibits non-selective β-blocking activity, targeting both β1 and β2 receptors, and is used for antianginal, antiarrhythmic, antihypertensive, and antiglaucoma therapies .
Key physicochemical properties include:
Properties
IUPAC Name |
1-(tert-butylamino)-3-(4-tert-butylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2.ClH/c1-16(2,3)13-7-9-15(10-8-13)20-12-14(19)11-18-17(4,5)6;/h7-10,14,18-19H,11-12H2,1-6H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQDFEYBBRDDFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CNC(C)(C)C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butylamino)-3-(4-tert-butylphenoxy)propan-2-ol Hydrochloride typically involves the reaction of tert-butylamine with 4-tert-butylphenol in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the tert-butylamine attacks the electrophilic carbon of the 4-tert-butylphenol, resulting in the formation of the desired product. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 1-(tert-butylamino)-3-(4-tert-butylphenoxy)propan-2-ol Hydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-(tert-butylamino)-3-(4-tert-butylphenoxy)propan-2-ol Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(tert-butylamino)-3-(4-tert-butylphenoxy)propan-2-ol Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-butylamino)-3-(4-tert-butylphenoxy)propan-2-ol Hydrochloride involves its interaction with specific molecular targets and pathways. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and binding affinity to target molecules. The phenoxy group can participate in hydrogen bonding and π-π interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 1-(tert-butylamino)-3-(4-tert-butylphenoxy)propan-2-ol Hydrochloride with analogous β-blockers:
Pharmacological and Clinical Differences
- Receptor Affinity: The 4-tert-butylphenoxy group in the target compound enhances β-blocking potency but lacks selectivity, similar to Bupranolol . Penbutolol’s cyclopentyl group increases lipophilicity, prolonging its half-life compared to the tert-butyl derivative . Bevantolol’s β1-selectivity reduces bronchoconstrictive side effects, making it safer for asthma patients .
- Therapeutic Use: The target compound and Bupranolol are preferred for glaucoma due to non-selective action reducing intraocular pressure . Levobunolol’s dihydronaphthalenone moiety improves topical efficacy in ocular formulations .
Physicochemical and Pharmacokinetic Properties
Lipophilicity :
- Solubility: Clenbuterol HCl (a β2-agonist, structurally distinct) is highly soluble in water and methanol , whereas the tert-butyl derivatives exhibit lower aqueous solubility .
Key Research Findings
- Synthetic Modifications : Introducing substituents like cyclopentyl or methoxy groups alters metabolic stability. For example, Bevantolol’s dimethoxyphenethyl group reduces first-pass metabolism .
- Receptor Binding: Evidence from indole derivatives (e.g., methoxy-substituted compounds) shows that electron-donating groups enhance α1-adrenoceptor affinity, but bulky tert-butyl groups favor β-blockade .
- Adverse Effects: Non-selective β-blockers (e.g., target compound, Bupranolol) are contraindicated in COPD due to bronchoconstriction risks, whereas β1-selective agents like Bevantolol are safer .
Biological Activity
1-(tert-butylamino)-3-(4-tert-butylphenoxy)propan-2-ol hydrochloride, often referred to as a derivative of phenoxypropanolamine, has garnered attention due to its potential biological activities, particularly in pharmacology. This compound is characterized by its unique molecular structure, which influences its interaction with various biological targets.
Chemical Structure and Properties
- Molecular Formula : C15H23ClN2O2
- Molecular Weight : 288.81 g/mol
- CAS Number : 40419-44-1
The compound features a tert-butyl amino group and a phenoxy group, which are critical for its biological activity. The presence of the tert-butyl groups enhances lipophilicity, potentially improving membrane permeability.
Biological Activity Overview
The biological activities of 1-(tert-butylamino)-3-(4-tert-butylphenoxy)propan-2-ol hydrochloride can be categorized into several key areas:
1. Antiplatelet Activity
Research indicates that similar compounds in the class of tert-butylamino phenoxypropanols exhibit significant antiplatelet effects. For instance, studies have shown that these compounds can inhibit platelet aggregation induced by ADP and collagen, suggesting a potential therapeutic role in cardiovascular diseases .
2. Adrenergic Receptor Interaction
This compound may interact with adrenergic receptors, influencing cardiovascular responses. The structural similarity to known adrenergic antagonists suggests it could modulate heart rate and blood pressure through beta-blocking mechanisms .
3. Neuroprotective Effects
Emerging studies suggest that compounds with similar structures may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The effectiveness of 1-(tert-butylamino)-3-(4-tert-butylphenoxy)propan-2-ol hydrochloride is influenced by its structural components:
- The tert-butyl amino group enhances lipophilicity and receptor binding.
- The phenoxy moiety contributes to selectivity towards specific receptor subtypes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
